9-Vinylanthracene
Overview
Description
9-Vinylanthracene (9-VA) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of anthracene where a vinyl group is attached to the 9th carbon of the anthracene ring. This modification imparts unique characteristics to the molecule, making it a valuable monomer for polymerization and a component in the synthesis of complex organic compounds 10.
Synthesis Analysis
The synthesis of 9-VA and its derivatives has been explored through different methods. One approach involves the Grignard reaction of anthrone with p-vinylphenylmagnesium halides, which can be obtained from p-bromostyrene or p-chlorostyrene . Another innovative method reported is the nickel-catalyzed one-pot synthesis of 9-arylmethylanthracene derivatives, which are useful in medicinal and material chemistry . Additionally, the electropolymerization of 9-VA has been studied using in situ spectroelectrochemical techniques to understand the kinetics of the polymerization process 10.
Molecular Structure Analysis
The molecular structure of 9-VA and its derivatives has been analyzed using various spectroscopic techniques. Single-crystal X-ray diffraction analysis has revealed that the twisted conformation of the molecule leads to poor solid molecular packing and weak interactions in the interfaces of lamellar layers . Nuclear magnetic resonance spectroscopy has provided evidence for the structure of the polymers derived from 9-VA .
Chemical Reactions Analysis
9-VA undergoes various chemical reactions, including free-radical copolymerization, which yields copolymers containing units of 9-methylene-9,10-dihydroanthracene structure . The molecule also exhibits photochemical behavior, undergoing photodimerization rather than typical vinyl aryl monomer photopolymerization . Furthermore, the cationic polymerization of 9-VA has been explored, where the vinyl group and the center ring of the anthracene nucleus act as a 1,3,5-triene system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-VA and its derivatives are diverse. For instance, a fluorescent compound containing 9-VA exhibits piezofluorochromic properties and aggregation-induced emission enhancement effect . The fluorescence emission characteristics of 9-VA have been used as a probe to investigate its electrochemical polymerization10. Additionally, the photophysical properties of 9-VA, such as its high fluorescence quantum yield and its behavior upon quenching, have been thoroughly studied .
Scientific Research Applications
Photopolymerization
- Scientific Field : Chemistry
- Application Summary : 9-Vinylanthracene is used in photopolymerization processes . Photopolymerization is a technique in which light is used to initiate and carry out a polymerization reaction .
- Methods and Procedures : The process involves the use of a copper(II) complex and an alkyl bromide as an initiator. The photopolymerization is activated by near-infrared (NIR) exposure at 790 nm .
- Results and Outcomes : The application of 9-Vinylanthracene in photopolymerization allows for the activation of the process using NIR light, which can be beneficial in various industrial and scientific applications .
Fluorogens
- Scientific Field : Molecular Physics
- Application Summary : 9-Vinylanthracene is used in the synthesis of fluorogens . Fluorogens are compounds that can emit light upon excitation .
- Results and Outcomes : The ability to control the emission maxima of these fluorogens makes 9-Vinylanthracene a valuable compound in the field of molecular physics .
Scintillation
- Scientific Field : Nuclear Physics
- Application Summary : 9-Vinylanthracene has been found to be a high-grade primary and secondary scintillator . Scintillators are materials that emit light when excited by ionizing radiation .
- Methods and Procedures : The scintillation properties of 9-Vinylanthracene were tested and compared with those of 1,4-bis-(2-(5-phenyl)-oxazolyl)-benzene (POPOP), a widely used scintillator .
- Results and Outcomes : The results showed that 9-Vinylanthracene has good scintillation properties and could potentially replace POPOP in certain applications .
Aggregation-Induced Emission (AIE)
- Scientific Field : Optical Imaging
- Application Summary : 9-Vinylanthracene is used in the synthesis of fluorescent dyes with aggregation-induced emission (AIE) properties . These dyes exhibit intensified emission upon aggregation .
- Methods and Procedures : The dyes were synthesized by the palladium-catalyzed Heck reaction . They show AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized .
- Results and Outcomes : The dyes have potential applications in monitoring pH changes, quantifying globular proteins, as well as cell imaging with confocal microscopy .
properties
IUPAC Name |
9-ethenylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOYZCQQQFAGRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29659-51-6 | |
Record name | Anthracene, 9-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179197 | |
Record name | 9-Vinylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Vinylanthracene | |
CAS RN |
2444-68-0 | |
Record name | 9-Vinylanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Vinylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, 9-ethenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Vinylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-vinylanthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-VINYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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